

# The Gold Standard: A Guide to Method Validation Using Standard Reference Materials

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For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. Method validation is the process that confirms a method is fit for its intended purpose, and the choice of reference material is a critical component of this process. This guide provides an objective comparison of Standard Reference Materials (SRMs) with other alternatives, supported by experimental data, to aid in the selection of the most appropriate materials for robust method validation.

At the heart of analytical sciences, reference materials provide a benchmark for assessing the performance of measurement procedures. While various types of reference materials exist, they are not all created equal. This guide will delve into the distinctions between Standard Reference Materials (SRMs), Certified Reference Materials (CRMs), and in-house quality control (QC) samples, and provide a clear rationale for the use of SRMs in rigorous method validation.

## Unpacking the Hierarchy of Reference Materials

The reliability of a measurement is directly linked to the quality of the reference material used. The main types of reference materials used in method validation are:

- **Standard Reference Materials (SRMs):** These are highly characterized materials produced by a National Metrology Institute (NMI), such as the National Institute of Standards and Technology (NIST) in the United States.<sup>[1]</sup> SRMs are distinguished by their certified property values, accompanied by a statement of uncertainty, and a statement of metrological

traceability to the International System of Units (SI).[2][3] This traceability is established through a rigorous certification process, often involving primary methods of analysis.[2]

- **Certified Reference Materials (CRMs):** This is a broader category that includes SRMs. CRMs are reference materials characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4] While many organizations produce CRMs, those from NMIs like NIST (i.e., SRMs) often represent the highest level of accuracy and traceability.
- **In-house Quality Control (QC) Materials:** These are materials prepared by a laboratory for its own internal use. They are typically used for routine monitoring of the performance of an analytical method to ensure it remains in a state of statistical control. While essential for daily quality assurance, in-house QC materials lack the formal certification, traceability, and comprehensive characterization of SRMs and CRMs.

## Head-to-Head Comparison: SRMs vs. Alternatives

The choice between an SRM, a non-NIST CRM, and an in-house QC sample depends on the specific requirements of the analytical task. For method validation, where the goal is to establish the fundamental performance characteristics of a method, SRMs offer distinct advantages.

Feature	Standard Reference Material (SRM)	Certified Reference Material (CRM) (non-NMI)	In-house Quality Control (QC) Material
Traceability	Highest level of metrological traceability to SI units, established by a National Metrology Institute.[2][3]	Metrologically traceable to a stated reference.[4]	Traceability is not typically established or documented.
Certified Value & Uncertainty	Provided with a comprehensive certificate detailing the certified value and its associated uncertainty, determined through rigorous analysis.[2][4]	A certified value and uncertainty are provided on a certificate.[4]	Characterized internally; values are not certified and uncertainty may not be formally assessed.
Homogeneity & Stability	Extensively tested and guaranteed to be homogeneous and stable for the specified properties.[4]	Assessed for homogeneity and stability.[4]	Homogeneity and stability are the responsibility of the laboratory and may be less rigorously characterized.
Intended Use	Primarily for method validation, calibration of instruments, and assigning values to other reference materials.[2][3]	Used for method validation, calibration, and quality control.	Routine monitoring of analytical performance (internal quality control).
Cost	Generally the highest cost due to the extensive characterization and certification process.	Cost varies depending on the producer and the level of characterization.	Lowest cost, as it is prepared internally.

Availability	Available for a wide range of matrices and analytes, but the selection may be more limited than for commercial CRMs.	A broader range of materials is often available from various commercial producers.	Prepared as needed by the laboratory for specific applications.
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## Experimental Evidence: The Case of Creatinine Assay Validation

To illustrate the practical application and superior performance of SRMs in method validation, let's consider the validation of an analytical method for the determination of creatinine in human serum. Creatinine is a key biomarker for kidney function, and accurate measurement is crucial for clinical diagnosis.

A study validating an HPLC method for serum creatinine utilized NIST SRM 909b, a human serum-based reference material with certified creatinine concentrations at two levels. The results demonstrate the utility of the SRM in establishing the accuracy and precision of the method.

Table 1: Performance Data for HPLC Creatinine Method Validation using NIST SRM 909b

Performance Characteristic	NIST SRM 909b Level I	NIST SRM 909b Level II
Certified Value (mg/dL)	0.6355 ± 0.0062	5.287 ± 0.060
Number of Replicates	20	20
Mean Measured Value (mg/dL)	0.6306	5.2407
Standard Deviation (mg/dL)	0.0251	0.1602
Coefficient of Variation (%CV)	4.0%	3.1%
Accuracy (% Recovery)	99.2%	99.1%

The data in Table 1 clearly show that the HPLC method is both accurate, with recoveries of 99.1% and 99.2%, and precise, with %CVs of 3.1% and 4.0% for the two levels of the SRM. Using an SRM with a certified value and a stated uncertainty allows for a direct and reliable assessment of the method's bias and precision against a recognized standard.

In contrast, while an in-house QC material can be used to monitor the precision of the method over time, it cannot be used to assess accuracy in the same definitive way as an SRM because its "true" value is not independently certified and traceable to the SI.

## Experimental Protocol: Method Validation for Creatinine in Human Serum using NIST SRM 909c

This protocol outlines the key steps for validating an analytical method for creatinine in human serum using NIST SRM 909c. This SRM is a frozen human serum with a certified value for creatinine, making it ideal for this purpose.[\[2\]](#)

**Objective:** To determine the accuracy and precision of an analytical method for the quantification of creatinine in human serum.

**Materials:**

- NIST SRM 909c Frozen Human Serum
- In-house quality control (QC) materials (low, medium, and high concentrations)
- Calibrators for the analytical method
- Reagents and consumables specific to the analytical method

**Procedure:**

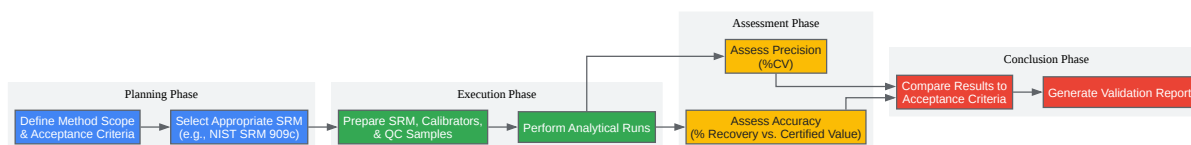
- Preparation of Materials:
  - Thaw the NIST SRM 909c vial at room temperature for at least 30 minutes, protected from light.[\[2\]](#)
  - Gently mix the thawed SRM before taking a sample for analysis.[\[2\]](#)

- Prepare in-house QC materials and calibrators according to the laboratory's standard operating procedures.
- Accuracy Assessment:
  - Analyze the NIST SRM 909c in at least five independent replicates.
  - Calculate the mean measured concentration.
  - Determine the percent recovery using the following formula:
    - $\% \text{ Recovery} = (\text{Mean Measured Concentration} / \text{Certified Value of SRM}) \times 100\%$
  - The acceptance criterion for accuracy is typically a recovery between 95% and 105%.
- Precision Assessment (Repeatability):
  - Analyze the in-house QC materials (low, medium, and high concentrations) and the NIST SRM 909c in at least ten replicates within the same analytical run.
  - Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each material.
  - The acceptance criterion for repeatability is typically a %CV of less than 5%.
- Precision Assessment (Intermediate Precision):
  - Analyze the in-house QC materials (low, medium, and high concentrations) and the NIST SRM 909c on three different days, with three replicates per day.
  - Perform a statistical analysis (e.g., ANOVA) to determine the within-day, between-day, and total precision.
  - The acceptance criterion for intermediate precision is typically a %CV of less than 10%.
- Data Analysis and Reporting:
  - Summarize the results for accuracy and precision in a table.

- Compare the performance of the method against predefined acceptance criteria.
- Document all experimental procedures, results, and conclusions in a method validation report.

## Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow for method validation using a Standard Reference Material.



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Caption: Workflow for analytical method validation using an SRM.

## Conclusion

For robust and defensible method validation, Standard Reference Materials are the gold standard. Their certified values, established traceability to the SI, and comprehensive characterization provide an unparalleled level of confidence in the assessment of a method's accuracy and precision. While in-house QC materials are indispensable for routine performance monitoring, they cannot replace the foundational role of SRMs in establishing the validity of an analytical method. By investing in high-quality reference materials and following a systematic validation protocol, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical data, which is the cornerstone of scientific advancement and patient safety.

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- To cite this document: BenchChem. [The Gold Standard: A Guide to Method Validation Using Standard Reference Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1641944#use-of-standard-reference-materials-srms-for-method-validation]

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